Cas no 2137972-04-2 (Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate)

Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a unique oxaspiro[2.5]octane scaffold with a dimethylamino substituent and an ethyl ester functional group. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules or chiral building blocks. The presence of both a spirocenter and a tertiary amine enhances its utility in asymmetric synthesis and ligand design. The ethyl ester group offers versatility for further derivatization, enabling applications in medicinal chemistry and materials science. This compound's rigid spirocyclic framework may contribute to improved stereocontrol in synthetic transformations.
Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate structure
2137972-04-2 structure
Product name:Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate
CAS No:2137972-04-2
MF:C12H21NO3
MW:227.300043821335
CID:6333061
PubChem ID:165444291

Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate
    • EN300-700146
    • 2137972-04-2
    • Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate
    • Inchi: 1S/C12H21NO3/c1-4-15-11(14)10-12(16-10)7-5-9(6-8-12)13(2)3/h9-10H,4-8H2,1-3H3
    • InChI Key: PZGGCDSYJOVVEC-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)C21CCC(CC2)N(C)C

Computed Properties

  • Exact Mass: 227.15214353g/mol
  • Monoisotopic Mass: 227.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 42.1Ų

Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-700146-1.0g
ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate
2137972-04-2
1g
$0.0 2023-06-07

Additional information on Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate

Comprehensive Overview of Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 2137972-04-2)

Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 2137972-04-2) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This spirocyclic compound features a distinctive 1-oxaspiro[2.5]octane core, which is further functionalized with a dimethylamino group and an ethyl carboxylate moiety. Its molecular architecture makes it a valuable intermediate for the synthesis of more complex molecules, particularly in drug discovery and material science applications.

The growing interest in spirocyclic compounds like Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate can be attributed to their potential in addressing modern challenges in medicinal chemistry. Researchers are increasingly exploring such structures due to their ability to mimic natural product scaffolds, which often exhibit enhanced bioavailability and target specificity. The dimethylamino group in this compound also introduces basicity, which can be leveraged to improve solubility and interaction with biological targets.

In the context of current trends, CAS No. 2137972-04-2 aligns with the rising demand for novel heterocyclic building blocks in the pharmaceutical industry. With the increasing focus on fragment-based drug design and small molecule therapeutics, this compound offers a versatile platform for derivatization. Its spirocyclic framework is particularly appealing for designing conformationally constrained analogs, a strategy often employed to enhance metabolic stability and reduce off-target effects.

From a synthetic perspective, Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate exemplifies the innovative approaches being adopted in modern organic synthesis. The incorporation of a spiro center introduces three-dimensional complexity, which is highly desirable in the development of next-generation therapeutics. This compound's ethyl ester group also provides a convenient handle for further functionalization, making it a flexible intermediate for parallel synthesis and combinatorial chemistry.

Another area where CAS No. 2137972-04-2 is gaining traction is in the study of bioisosteres and scaffold hopping. The 1-oxaspiro[2.5]octane system can serve as a surrogate for more conventional ring systems, offering improved physicochemical properties. This is particularly relevant in the optimization of CNS-active compounds, where balancing lipophilicity and polarity is critical for blood-brain barrier penetration.

Environmental and regulatory considerations are also shaping the applications of Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate. As the chemical industry moves toward greener synthesis methods, this compound's potential for atom-economical transformations is being explored. Its well-defined structure and functional group compatibility make it suitable for catalytic processes and flow chemistry applications, which are key focus areas in sustainable chemical production.

In analytical chemistry, the characterization of CAS No. 2137972-04-2 presents interesting challenges and opportunities. The spirocyclic nature of this compound requires advanced spectroscopic techniques for complete structural elucidation. Nuclear magnetic resonance (NMR) studies, particularly 2D NMR, are essential for confirming the spatial arrangement of atoms in this three-dimensional structure. Mass spectrometry and X-ray crystallography further contribute to understanding its molecular properties.

The future outlook for Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate appears promising, particularly in the realm of personalized medicine and targeted drug delivery. As researchers continue to explore structure-activity relationships in complex molecular systems, compounds with such unique architectures will likely play increasingly important roles. The pharmaceutical industry's ongoing quest for novel chemical space ensures sustained interest in innovative structures like this spirocyclic derivative.

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